molecular formula C16H16ClNO3 B2663869 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide CAS No. 2411275-57-3

2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide

Cat. No.: B2663869
CAS No.: 2411275-57-3
M. Wt: 305.76
InChI Key: IOJRSCQMJIMNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a phenylmethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine in the presence of a base. For instance, the reaction of chloroacetyl chloride with 4-(2-methoxyphenoxy)benzylamine in a basic medium can yield the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the methoxyphenoxy moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide is unique due to the presence of both the methoxyphenoxy and phenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-4-2-3-5-15(14)21-13-8-6-12(7-9-13)11-18-16(19)10-17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJRSCQMJIMNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.